

An In-depth Technical Guide to the Mechanism of Action of Leu-AMS

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Compound of Interest		
Compound Name:	Leu-AMS	
Cat. No.:	B15611673	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucyl-tRNA Synthetase (LRS), also known as LARS1, is a ubiquitously expressed enzyme critical for cellular function. It performs a canonical role in protein synthesis by ligating leucine to its cognate tRNA (tRNA-Leu). Beyond this, LRS functions as a key intracellular leucine sensor, activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation. **Leu-AMS** (Leucyl-adenylate sulfamate) is a synthetic leucine analogue and a potent inhibitor of LRS. It serves as a valuable chemical probe for dissecting the dual functions of LRS. This document provides a comprehensive overview of the molecular mechanism of action of **Leu-AMS**, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of LRS Catalytic Activity

The primary and most well-characterized function of LRS is its enzymatic role in the first step of protein synthesis: the charging of tRNA-Leu. This is a two-step reaction:

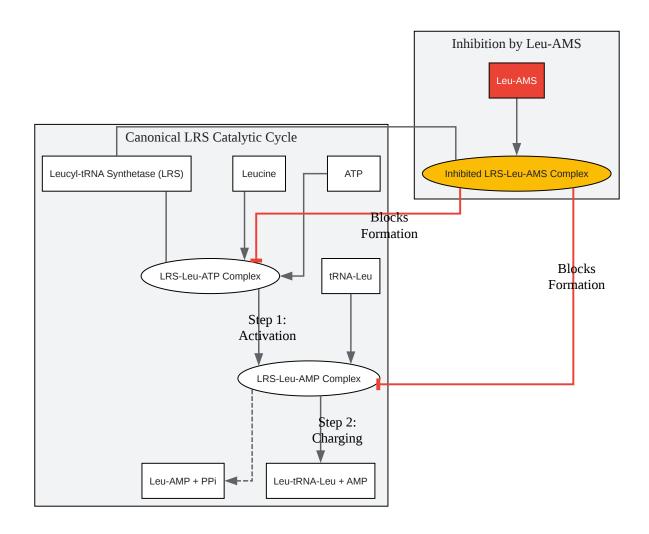
- Leucine Activation: LRS catalyzes the activation of leucine using ATP to form a leucyladenylate (Leu-AMP) intermediate and pyrophosphate (PPi).
 - Leucine + ATP ⇒ Leu-AMP + PPi



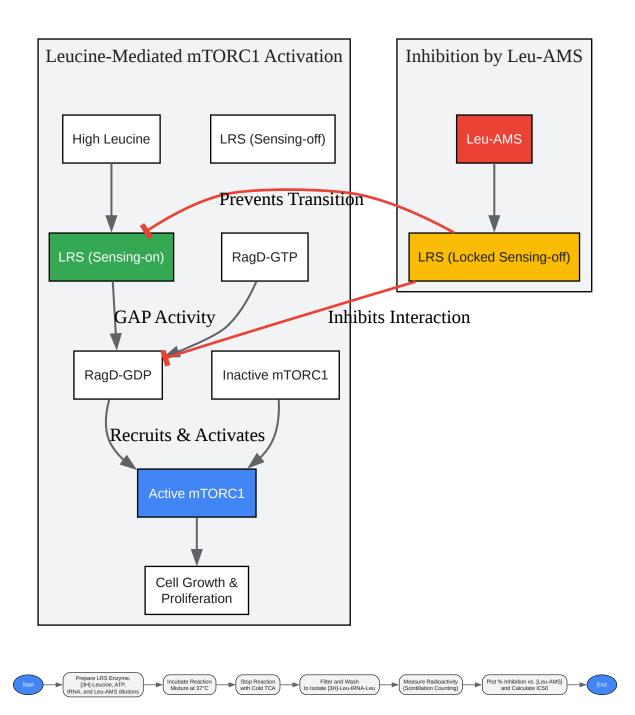
- tRNA Charging: The activated leucine is then transferred from the Leu-AMP intermediate to the 3' end of its cognate tRNA, forming Leu-tRNA-Leu.

Leu-AMS is a stable, non-hydrolyzable analogue of the Leu-AMP reaction intermediate.[1][2][3] It acts as a competitive inhibitor by binding tightly to the aminoacylation active site of LRS, preventing the binding of both leucine and ATP.[4] This effectively blocks the catalytic cycle, leading to a cessation of tRNA-Leu charging and subsequent inhibition of protein synthesis.









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